1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One
Overview
Description
1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One, also known as 1-PTE, is a novel compound with potential applications in a variety of scientific research fields. It is a member of the class of compounds known as heterocyclic aryl thienyls, and has been studied in detail for its interesting properties.
Scientific Research Applications
Photochromic Properties : A study detailed the synthesis of compounds with photochromic properties, where dithienylethenic compounds with thienyl rings linked through azole rings exhibit photochromic behavior. This indicates potential applications in materials science, particularly in the development of smart materials with light-responsive characteristics (Krayushkin et al., 2001).
Organic Synthesis and Ligand Properties : The synthesis of ligands using Schiff base condensation method, involving compounds with similar structural features to 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One, was explored. These ligands were characterized using various spectroscopic methods, hinting at applications in coordination chemistry and the development of complex molecules (Uluçam & Yenturk, 2019).
Molecular Structure Analysis : Research on the synthesis and structure analysis of compounds containing phenyl and thiophene units, similar to the compound , provides insights into the molecular architecture and potential applications in molecular engineering and materials science (Crundwell & Crundwell, 2019).
Quantum-chemical Analysis and Antioxidant Potential : QSAR-analysis of derivatives of 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One was conducted to understand the molecular structure parameters and their relation to antioxidant activities. This suggests potential applications in the development of new antioxidants (Drapak et al., 2019).
Photoinduced Oxidative Annulation : A study explored the photoinduced direct oxidative annulation of related compounds, providing insights into organic synthesis methods that might be applicable to the synthesis of 1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One derivatives. This research has implications for organic chemistry and the development of novel synthesis methods (Zhang et al., 2017).
properties
IUPAC Name |
1-[5-(2-phenylethynyl)thiophen-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c1-11(15)14-10-9-13(16-14)8-7-12-5-3-2-4-6-12/h2-6,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCZOOKZNQOGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C#CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381315 | |
Record name | 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One | |
CAS RN |
175203-54-0 | |
Record name | 1-[5-(Phenylethynyl)thiophen-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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